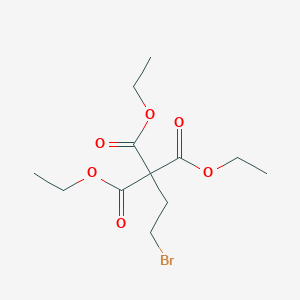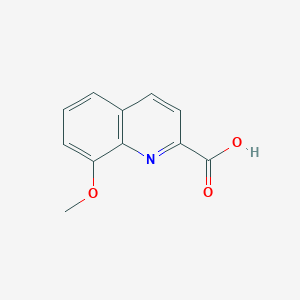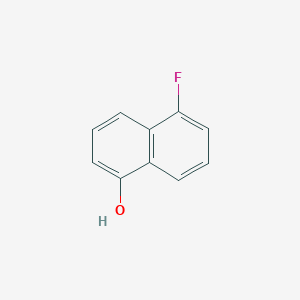
1-Acetyl-3,3-dimethylindoline
説明
1-Acetyl-3,3-dimethylindoline is a chemical compound with the molecular weight of 189.26 .
Molecular Structure Analysis
The InChI code for 1-Acetyl-3,3-dimethylindoline is1S/C12H15NO/c1-9(14)13-8-12(2,3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
1-Acetyl-3,3-dimethylindoline has a molecular weight of 189.26 .科学的研究の応用
Photolabile Protecting Group and Photoactivation
1-Acetyl-3,3-dimethylindoline derivatives, such as those involved in the synthesis and applications of 5-Bromo-7-nitroindoline, are employed as photolabile protecting groups. This reagent facilitates the photoactivation of carboxylic acids in acylation reactions. Its utilization is critical in the development of photoresponsive materials and compounds, enabling controlled release and activation in response to light exposure (Michael, 2009).
Coordination Chemistry and Complex Formation
Research involving 1-acetyl- and 1-benzoyl-5-hydroxypyrazolines demonstrates the utility of 1-Acetyl-3,3-dimethylindoline derivatives in forming complexes with metals such as zinc. These complexes exhibit unique binding modes and are accessible through simple Bronsted acid-base reactions. Such compounds have implications for catalysis and the design of metal-organic frameworks, showcasing the versatility of 1-Acetyl-3,3-dimethylindoline derivatives in coordination chemistry (Someya et al., 2011).
Biotransformation and Oxidative Cleavage
The biotransformation capabilities of 1-Acetyl-3,3-dimethylindoline and related compounds have been explored using plant cultured-cells, which can perform oxidative cleavage to produce ketoamides. This highlights the potential of 1-Acetyl-3,3-dimethylindoline derivatives in the field of green chemistry and biocatalysis, offering environmentally friendly alternatives to traditional chemical synthesis processes (Utsukihara et al., 2007).
Synthetic Methods and Molecular Transformation
1-Acetyl-3,3-dimethylindoline derivatives are instrumental in synthetic organic chemistry, as demonstrated by their involvement in the Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides. This process facilitates the facile synthesis and transformation of substituted oxindoles, highlighting the compound's utility in constructing complex organic molecules with potential biological activity (Kikue et al., 2015).
Safety and Hazards
特性
IUPAC Name |
1-(3,3-dimethyl-2H-indol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-8-12(2,3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWPWPPRAYOLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=CC=CC=C21)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-Acetyl-3,3-dimethylindoline in the synthesis of BRL 49231?
A: 1-Acetyl-3,3-dimethylindoline serves as a crucial building block in a novel synthetic route for BRL 49231 []. The synthesis involves the alkylation of the amide enolate of 1-Acetyl-3,3-dimethylindoline. This approach offers a shorter and potentially more efficient pathway compared to previous methods.
Q2: Are there any studies on the Structure-Activity Relationship (SAR) of compounds derived from 1-Acetyl-3,3-dimethylindoline related to 5-HT3 receptor antagonism?
A: While the provided abstract highlights the use of 1-Acetyl-3,3-dimethylindoline in the synthesis of BRL 49231, a potent 5-HT3 receptor antagonist, it doesn't delve into specific SAR studies related to this compound []. Investigating how modifications to the 1-Acetyl-3,3-dimethylindoline scaffold affect the potency, selectivity, and pharmacological properties of the resulting compounds would be an interesting avenue for further research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)






![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)





